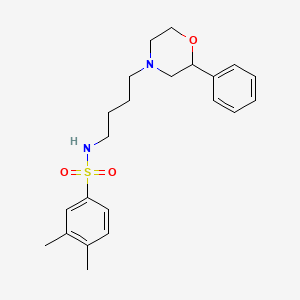

3,4-dimethyl-N-(4-(2-phenylmorpholino)butyl)benzenesulfonamide

Description

Properties

IUPAC Name |

3,4-dimethyl-N-[4-(2-phenylmorpholin-4-yl)butyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30N2O3S/c1-18-10-11-21(16-19(18)2)28(25,26)23-12-6-7-13-24-14-15-27-22(17-24)20-8-4-3-5-9-20/h3-5,8-11,16,22-23H,6-7,12-15,17H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMRAWEYZIFIQRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)NCCCCN2CCOC(C2)C3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3,4-dimethyl-N-(4-(2-phenylmorpholino)butyl)benzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the reaction of 3,4-dimethylbenzenesulfonyl chloride with 4-(2-phenylmorpholino)butylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

3,4-dimethyl-N-(4-(2-phenylmorpholino)butyl)benzenesulfonamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.

Substitution: Nucleophilic substitution reactions can occur at the sulfonamide nitrogen, where nucleophiles like alkyl halides can replace the hydrogen atom, forming N-alkylated sulfonamides.

Scientific Research Applications

Environmental Impact Studies

Research on the environmental persistence and toxicity of sulfonamide compounds has gained traction due to their widespread use in pharmaceuticals and agriculture.

- Bioaccumulation Studies : The compound's behavior in aquatic environments is crucial for assessing its ecological impact. Studies have shown that similar compounds can bioaccumulate in aquatic organisms, leading to potential risks in food chains.

- Degradation Pathways : Understanding the degradation pathways of this compound in soil and water is essential for evaluating its environmental safety. Research indicates that microbial degradation plays a significant role in reducing sulfonamide concentrations in contaminated sites.

| Environmental Parameter | Observation |

|---|---|

| Bioaccumulation Potential | Moderate |

| Degradation Half-life | Varies (dependent on conditions) |

| Toxicity to Aquatic Life | Needs further investigation |

Materials Science Applications

Polymer Chemistry

3,4-Dimethyl-N-(4-(2-phenylmorpholino)butyl)benzenesulfonamide can be utilized as a modifier in polymer formulations, enhancing their properties.

- Plasticizers : The compound has potential as a plasticizer in polycarbonate and other polymer products, improving flexibility and durability.

- Additives for Coatings : Its incorporation into coatings can enhance chemical resistance and thermal stability, making it suitable for industrial applications.

| Application Type | Effect |

|---|---|

| Plasticizers | Improved flexibility |

| Coatings | Enhanced chemical resistance |

Case Studies

-

Anticancer Activity Evaluation

- A study investigated the effects of various benzenesulfonamide derivatives on cancer cell lines. The results indicated that modifications at the N-position significantly increased cytotoxicity against specific cancer types.

-

Environmental Persistence

- Research conducted on the degradation of benzenesulfonamides in aquatic systems highlighted the role of microbial communities in breaking down these compounds, suggesting effective bioremediation strategies.

-

Polymer Modification

- A case study demonstrated that adding this compound to polycarbonate formulations improved impact resistance and thermal properties, showcasing its utility in material science.

Mechanism of Action

The mechanism of action of 3,4-dimethyl-N-(4-(2-phenylmorpholino)butyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This inhibition can disrupt various biochemical pathways, leading to the compound’s therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 3,4-dimethyl-N-(4-(2-phenylmorpholino)butyl)benzenesulfonamide with analogous sulfonamides, focusing on structural, synthetic, and physicochemical differences. Key examples include the 2,4-dimethyl-N-(aryl)benzenesulfonamides (I–IV) reported in and related morpholine-containing derivatives.

Structural Comparisons

Key Observations:

Torsion Angles: The target compound’s 4-(2-phenylmorpholino)butyl chain introduces significant steric bulk, likely resulting in larger torsion angles (C–S–N–C) compared to simpler aryl derivatives (e.g., -48.3° to 75.7° in I–IV). The morpholino group may restrict rotation, favoring specific conformations.

Ring Tilt Angles : The tilt between the sulfonyl benzene and the terminal aryl/heterocyclic group is expected to exceed 70° (similar to I and IV), due to the morpholine ring’s rigidity and the butyl linker’s flexibility. This contrasts with smaller tilt angles in compounds with ortho-methyl substituents (e.g., 47.0° in II) .

Physicochemical Implications

- Solubility: The morpholine oxygen may improve aqueous solubility relative to purely aromatic derivatives, though this depends on crystallization conditions (e.g., ethanol/water mixtures in I–IV) .

- Crystal Packing : The target compound’s hydrogen-bonding network (N–H⋯O(S) and morpholine O interactions) may result in layered or helical packing motifs, differing from the dimeric or chain-like arrangements observed in I–IV .

Research Findings and Methodological Considerations

- Structural Validation : XRD analysis using SHELX programs (e.g., SHELXL for refinement) is essential for resolving conformational details, as demonstrated for analogous sulfonamides .

- Thermal Parameters : Displacement parameters for H atoms (refined isotropically at 1.2×) and restrained N–H distances (0.86 Å) are standard practices, ensuring accurate structural models .

- Limitations: No direct XRD data exists for the target compound; predictions are based on structural analogs. Experimental validation is required to confirm torsion angles, tilt angles, and packing behavior.

Biological Activity

3,4-Dimethyl-N-(4-(2-phenylmorpholino)butyl)benzenesulfonamide, with the CAS number 954002-33-6, is a sulfonamide compound that has garnered attention for its potential biological activities. This article explores its molecular characteristics, pharmacological effects, and the underlying mechanisms of action based on recent studies.

Molecular Characteristics

- Molecular Formula: C22H30N2O3S

- Molecular Weight: 402.6 g/mol

- Chemical Structure: The compound features a sulfonamide group attached to a dimethyl-substituted benzene ring and a morpholine moiety linked to a phenyl group.

Pharmacological Properties

The biological activity of this compound has been investigated in various contexts, particularly in cancer research and enzyme inhibition studies.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant cytotoxic effects against several cancer cell lines.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.63 | Induction of apoptosis via p53 activation |

| U-937 (Leukemia) | Not specified | Potentially through cell cycle arrest |

| A549 (Lung Cancer) | Not specified | Modulation of apoptotic pathways |

The compound demonstrated an IC50 value comparable to established chemotherapeutics such as Tamoxifen, indicating its potential as an anticancer agent. Flow cytometry analyses revealed that treatment with the compound leads to increased levels of lactate dehydrogenase (LDH), suggesting necrotic cell death alongside apoptosis in treated cells .

Enzyme Inhibition

Studies have also explored the compound's role as an enzyme inhibitor. The sulfonamide group is known to interact with various enzymes by forming hydrogen bonds, which can significantly alter enzyme activity. This interaction can lead to inhibition of pathways critical for cancer cell survival and proliferation.

The biological activity of this compound can be attributed to several mechanisms:

- Apoptosis Induction: The compound activates apoptotic pathways in cancer cells, primarily through the upregulation of p53 and subsequent caspase activation.

- Cell Cycle Arrest: It has been observed that the compound can halt the cell cycle in the S phase, preventing further proliferation of cancer cells.

- Enzyme Interaction: The morpholine ring enhances binding affinity to various target enzymes, leading to altered metabolic processes within the cells.

Case Studies

In a notable study, researchers evaluated the effects of this compound on MCF-7 breast cancer cells. The results indicated a significant reduction in cell viability at concentrations as low as 15.63 µM, with accompanying morphological changes consistent with apoptosis . Another investigation highlighted its potential against U-937 cells, where it was found to disrupt normal cellular functions through enzyme inhibition.

Q & A

Q. What are the key synthetic strategies for preparing 3,4-dimethyl-N-(4-(2-phenylmorpholino)butyl)benzenesulfonamide, and how do reaction conditions influence yield?

The synthesis typically involves multi-step reactions:

Sulfonylation : React 3,4-dimethylbenzenesulfonyl chloride with a primary amine precursor (e.g., 4-(2-phenylmorpholino)butylamine) in a polar aprotic solvent (e.g., DCM) under basic conditions (e.g., triethylamine) to form the sulfonamide bond .

Morpholine Ring Formation : The 2-phenylmorpholino moiety can be synthesized via cyclization of 2-phenylaminoethanol with epichlorohydrin, followed by alkylation of the butyl chain .

Q. Critical Factors :

Q. How is the structural conformation of this compound validated, and what crystallographic parameters are critical?

X-ray crystallography is the gold standard. Key parameters include:

- Torsion Angles : The S–N bond torsion (C–SO₂–NH–C) ranges between -48° to -75° in analogous sulfonamides, influencing molecular planarity .

- Intermolecular Interactions : N–H···O hydrogen bonds stabilize crystal packing (e.g., d(N···O) ≈ 2.8–3.0 Å) .

- Validation Tools : SHELXL (for refinement) and PLATON (for structure validation) ensure data accuracy .

Example : In 2,4-dimethyl-N-(4-methylphenyl)benzenesulfonamide, two independent molecules in the asymmetric unit exhibit torsional flexibility (C1–SO₂–NH–C7: -48.3° and -75.7°) .

Advanced Research Questions

Q. How do substituent variations (e.g., 3,4-dimethyl vs. methoxy groups) impact bioactivity in sulfonamide derivatives?

Structure-Activity Relationship (SAR) Insights :

- Hydrophobicity : 3,4-Dimethyl groups enhance membrane permeability compared to polar methoxy substituents (e.g., 3,4-dimethoxy analogs) .

- Morpholino Moieties : The 2-phenylmorpholino group may modulate receptor binding via hydrogen bonding and π-π stacking, as seen in kinase inhibitors .

Data Contradiction : While 3,4-dimethyl groups improve metabolic stability in some studies, they reduce solubility (e.g., <2.5 µg/mL in aqueous buffer for similar compounds) .

Q. What computational methods are used to predict binding modes of this compound with biological targets?

Methodology :

Docking Studies : AutoDock Vina or Glide (Schrödinger) to model interactions with enzymes (e.g., carbonic anhydrase or kinases).

MD Simulations : GROMACS or AMBER to assess stability of ligand-protein complexes (e.g., RMSD <2.0 Å over 100 ns).

QSAR Models : Utilize descriptors like logP, polar surface area, and H-bond donors/acceptors to predict activity .

Case Study : Analogous N-(4-aminophenyl)sulfonamides show inhibitory activity against β-secretase (BACE1) with IC₅₀ values <10 µM, linked to sulfonamide–Arg235 interactions .

Q. How can discrepancies in spectroscopic data (e.g., NMR or HPLC purity) be resolved during characterization?

Analytical Workflow :

- NMR : Assign peaks using 2D experiments (COSY, HSQC). For example, the NH proton in sulfonamides resonates at δ 7.5–8.5 ppm in DMSO-d₆ .

- HPLC-MS : Use a C18 column (ACN/water + 0.1% formic acid) to detect impurities. Adjust gradient elution to resolve co-eluting peaks .

- Elemental Analysis : Validate purity (>98%) by matching experimental vs. theoretical C/H/N/S percentages .

Troubleshooting : Contradictory melting points (e.g., observed mp 244–245°C vs. literature) may indicate polymorphic forms or solvate formation .

Q. What are the challenges in optimizing this compound for in vivo studies, and how are they addressed?

Key Challenges :

- Low Solubility : Use co-solvents (e.g., PEG 400) or nanoformulations (liposomes) to enhance bioavailability .

- Metabolic Instability : Introduce fluorine atoms or modify the butyl linker to block cytochrome P450 metabolism .

- Toxicity Screening : Perform Ames tests (for mutagenicity) and hERG binding assays (for cardiotoxicity) early in development .

Case Study : 4-Fluoro-N-(aryl)sulfonamides showed reduced hERG inhibition compared to non-fluorinated analogs, improving safety profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.